molecular formula C23H31N5O4 B2449906 7-(2-hydroxy-3-(m-tolyloxy)propyl)-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 923250-08-2

7-(2-hydroxy-3-(m-tolyloxy)propyl)-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2449906
M. Wt: 441.532
InChI Key: QLUOCOAVABRVFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-hydroxy-3-(m-tolyloxy)propyl)-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H31N5O4 and its molecular weight is 441.532. The purity is usually 95%.
BenchChem offers high-quality 7-(2-hydroxy-3-(m-tolyloxy)propyl)-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-hydroxy-3-(m-tolyloxy)propyl)-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Psychotropic Potential and Receptor Affinity

Research by Chłoń-Rzepa et al. (2013) on 8-aminoalkyl derivatives of purine-2,6-dione highlights the chemical diversification of purine-2,6-dione to design potent ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, demonstrating anxiolytic and antidepressant properties. This study reveals the importance of mixed 5-HT receptor ligands in exhibiting antidepressant and anxiolytic-like activities, indicating the potential for these compounds in psychotropic medication development (Chłoń-Rzepa et al., 2013).

Analgesic and Anti-inflammatory Properties

Further studies expand on the analgesic and anti-inflammatory effects of derivatives, as explored by Zygmunt et al. (2015), who synthesized 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties. These compounds demonstrated significant analgesic activity in vivo, offering a new class of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Structural Insights and Molecular Interactions

The structural analysis of these compounds, such as in the work of Karczmarzyk et al. (1995), provides insights into their molecular configuration, highlighting the planarity of the purine skeleton and the conformation of substituents which may influence their interaction with biological targets (Karczmarzyk et al., 1995).

properties

IUPAC Name

7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O4/c1-15-7-5-9-18(11-15)32-14-17(29)13-28-19-20(25(3)23(31)26(4)21(19)30)24-22(28)27-10-6-8-16(2)12-27/h5,7,9,11,16-17,29H,6,8,10,12-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUOCOAVABRVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(N2CC(COC4=CC=CC(=C4)C)O)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-hydroxy-3-(m-tolyloxy)propyl)-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

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